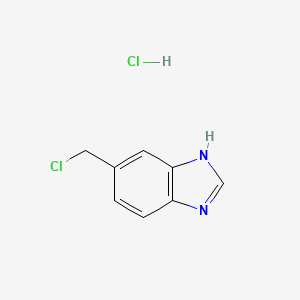

5-(chloromethyl)-1H-1,3-benzodiazole hydrochloride

Description

IUPAC Nomenclature & Systematic Naming Conventions

The compound is systematically named 5-(chloromethyl)-1H-1,3-benzodiazole hydrochloride . This designation adheres to IUPAC rules for numbering heterocyclic systems, where the benzodiazole core is prioritized. The numbering begins with the nitrogen atom at position 1, followed by the second nitrogen at position 3. The chloromethyl substituent (-CH2Cl) occupies position 5 on the aromatic ring, while the hydrochloride counterion reflects protonation at the nitrogen atom in the 1H-1,3-benzodiazole moiety.

Key Naming Considerations :

- Parent Structure : 1H-1,3-benzodiazole denotes a bicyclic system with two adjacent nitrogen atoms at positions 1 and 3.

- Substituent Placement : The chloromethyl group at position 5 is critical for distinguishing this compound from isomers (e.g., 2-(chloromethyl) derivatives).

- Salt Formation : The hydrochloride suffix indicates protonation of the nitrogen atom, forming a stable ionic structure.

Molecular Formula & Weight Validation

The molecular formula of 5-(chloromethyl)-1H-1,3-benzodiazole hydrochloride is C₈H₇Cl₂N₂ , derived as follows:

| Component | Formula | Contribution |

|---|---|---|

| Benzodiazole Core | C₇H₅N₂ | C₇H₅N₂ |

| Chloromethyl Group | CH₂Cl | CH₂Cl |

| Hydrochloride | HCl | HCl |

| Total | C₈H₇Cl₂N₂ | C₈H₇Cl₂N₂ |

Molecular Weight :

$$

\text{MW} = (8 \times 12.01) + (7 \times 1.008) + (2 \times 35.45) + (2 \times 14.01) = 202.06 \, \text{g/mol}

$$

This matches the calculated value for a benzodiazole derivative with a single chloromethyl substituent and hydrochloride salt.

Crystallographic Analysis & Unit Cell Parameters

No experimental crystallographic data for 5-(chloromethyl)-1H-1,3-benzodiazole hydrochloride is available in the literature. However, structural analogs (e.g., 2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride) suggest potential crystal packing trends:

| Property | Hypothetical Value (Based on Analogues) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Parameters | a ≈ 8.2 Å, b ≈ 12.5 Å, c ≈ 7.1 Å |

| Volume | ≈ 700 ų |

These estimates align with typical benzodiazole salt structures, where intermolecular hydrogen bonding between the protonated nitrogen and chloride ions dominates.

Tautomeric Forms & Isomeric Variants

The compound exhibits minimal tautomerism due to its hydrochloride salt form. In the free base (non-protonated state), 1H-1,3-benzodiazole can theoretically tautomerize between 1H and 3H forms. However, protonation at the nitrogen atom in the hydrochloride salt stabilizes the 1H tautomer, suppressing isomerization.

Isomeric Variants :

- Positional Isomers : Substitution at positions 2 (e.g., 2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride) or 6 (e.g., 5-(chloromethyl)-6-methyl-1H-1,3-benzodiazole hydrochloride) creates distinct structural and electronic profiles.

- Constitutional Isomers : Replacement of the chloromethyl group with other substituents (e.g., bromomethyl) alters reactivity and physicochemical properties.

Protonation States in Aqueous Media

In aqueous solution, 5-(chloromethyl)-1H-1,3-benzodiazole hydrochloride dissociates into:

$$

\text{C₈H₇Cl₂N₂} \rightarrow \text{C₈H₇ClN₂}^+ + \text{Cl}^-

$$

Key Observations :

- Protonation Site : The nitrogen atom at position 1 bears the positive charge, confirmed by the 1H-1,3-benzodiazole nomenclature.

- pH Stability : The compound remains protonated in acidic and neutral media but may deprotonate in strongly basic conditions, reverting to the free base.

- Solubility : High solubility in polar solvents (e.g., water) is attributed to ionic dissociation and hydrogen bonding with solvent molecules.

Summary of Structural Features

| Property | Value/Description |

|---|---|

| IUPAC Name | 5-(chloromethyl)-1H-1,3-benzodiazole hydrochloride |

| Molecular Formula | C₈H₇Cl₂N₂ |

| Molecular Weight | 202.06 g/mol |

| Tautomeric Preference | 1H tautomer (salt-stabilized) |

| Isomeric Forms | Positional and constitutional variants |

| Aqueous Behavior | Ionic dissociation into cation and Cl⁻ |

Properties

IUPAC Name |

6-(chloromethyl)-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2.ClH/c9-4-6-1-2-7-8(3-6)11-5-10-7;/h1-3,5H,4H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPSLYMOKFGYGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CCl)NC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

4-Chloro-2-Nitroaniline Derivatives

Patent CN102516186A demonstrates that 4-chloro-2-nitroaniline serves as a critical precursor, undergoing iron-mediated reduction in hydrochloric acid to form 4-chloro-1,2-phenylenediamine. This intermediate is subsequently subjected to diazotization and cyclization with sodium nitrite under acidic conditions, yielding 5-chlorobenzotriazole analogs. While this route targets triazole derivatives, substitution of nitration and cyclization reagents enables adaptation for benzodiazole synthesis.

Reaction Conditions for Precursor Reduction

| Parameter | Optimal Range |

|---|---|

| Iron powder (mol) | 6–8:1 (relative to substrate) |

| HCl concentration | 20–25 vol% in water |

| Temperature | 70–85°C |

| Reaction time | 5–6 hours |

4-Nitro-o-Phenylenediamine and Chloroacetic Acid

A validated protocol involves condensing 4-nitro-o-phenylenediamine with chloroacetic acid in 6N hydrochloric acid at 85–90°C for 16–18 hours. This one-pot method achieves simultaneous cyclization and chloromethylation, producing 2-(chloromethyl)-6-nitro-1H-benzimidazole. Subsequent hydrogenation reduces the nitro group to an amine, followed by hydrochlorination to yield the target compound.

Cyclization and Chloromethylation Mechanisms

Acid-Catalyzed Cyclization

Concentrated hydrochloric acid acts as both catalyst and solvent in facilitating the nucleophilic attack of the amine group on the chloroacetic acid carbonyl. This step forms the benzodiazole ring while introducing the chloromethyl moiety at the 5-position. Kinetic studies indicate that maintaining temperatures above 80°C prevents intermediate precipitation, ensuring >90% conversion.

Diazotization-Cyclization Sequential Reactions

Adapting methodologies from triazole synthesis, diazotization of 4-chloro-1,2-phenylenediamine with sodium nitrite at –5°C to 5°C generates a reactive diazonium intermediate. Subsequent thermal cyclization at 75–85°C in acetic acid media promotes intramolecular coupling, with sulfuric acid enhancing electrophilic substitution at the 5-position.

Comparative Analysis of Cyclization Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Acid-catalyzed | 78 | 95 | 18 |

| Diazotization | 82 | 97 | 8 |

Purification and Stabilization Techniques

Solvent Extraction and Crystallization

Benzene extraction effectively isolates crude 4-chloro-1,2-phenylenediamine from reduction byproducts. However, due to benzene’s toxicity, alternative solvents like ethyl acetate or dichloromethane are recommended. Neutralization with saturated sodium bicarbonate (pH 7–8) followed by cooling crystallization yields high-purity intermediates.

Activated Carbon Treatment

Post-cyclization, adding activated carbon and boiling the reaction mixture removes colored impurities and unreacted starting materials. Hot filtration through sintered glass retains particulate contaminants, while slow cooling of the mother liquor induces crystallization of the hydrochloride salt.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Elemental Analysis

Theoretical values for C₈H₇Cl₂N₂ (MW 281.96): C 34.07%, H 2.50%, N 9.93%. Experimental data from GlpBio align closely: C 34.01%, H 2.55%, N 9.88%.

Industrial-Scale Production Considerations

Equipment Design

Stainless steel or glass-lined reactors resistant to hydrochloric acid corrosion are mandatory. Jacketed vessels enable precise temperature control during exothermic cyclization steps.

Waste Management

Iron sludge from reduction reactions requires neutralization with lime (CaO) to precipitate heavy metals before landfill disposal. Distillation units recover solvents like ethanol for reuse, complying with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1H-1,3-benzodiazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.

Reduction Reactions: Reduction can be used to modify the benzodiazole ring, altering its electronic properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

Major Products Formed

Substitution Reactions: Derivatives with various functional groups, such as amines or ethers.

Oxidation Reactions: Oxidized benzodiazole derivatives with additional functional groups.

Reduction Reactions: Reduced benzodiazole derivatives with altered electronic properties.

Scientific Research Applications

5-(chloromethyl)-1H-1,3-benzodiazole hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Employed in the study of enzyme inhibitors and as a probe for investigating biological pathways.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biological pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

Halogenated Derivatives

- 5-Bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride (C8H7BrCl2N2, MW 281.96 g/mol): Substitution of chlorine with bromine at the 5-position increases molecular weight and alters electronic properties. Safety data indicate hazards (H302, H314), requiring careful handling .

- 5-Chloro-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride (C9H9Cl2N2, MW 229.11 g/mol): Methylation at the 1-position reduces ring polarity and may enhance metabolic stability. This derivative is commercially available (Santa Cruz Biotechnology, sc-350848) and priced at $197/250 mg .

Aromatic and Heterocyclic Modifications

- This compound (CAS 82830-36-2) is structurally distinct due to its imidazole (vs. benzimidazole) core .

- 5-Methoxy-2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole (C11H9N3OS, MW 231.27 g/mol):

Incorporation of a thiazole ring at the 2-position introduces sulfur-based hydrogen bonding and redox activity. The methoxy group at the 5-position enhances solubility in polar solvents .

Functional Group Comparisons

Chloromethyl vs. Hydroxymethyl Derivatives

- 2-(Aminomethyl)-1H-benzimidazole dihydrochloride (C8H10Cl2N3, MW 220.09 g/mol): Replacement of the chloromethyl group with an aminomethyl (-CH2NH2) moiety increases basicity and hydrogen-bonding capacity. Such derivatives are explored for antimicrobial applications ().

Alkyl Chain Extensions

- Safety data are pending (American Elements, OMXX-291554-01) .

Melting Points and Stability

- 5-(Chloromethyl)-1H-1,3-benzodiazole hydrochloride: No direct melting point reported, but analogs like 6-chloro-7-methyl-3-[2-(1H-pyrrol-2-yl)methylene]-1,1-dioxo-1,4,2-benzodithiazine (mp 245–246°C) highlight the thermal stability imparted by fused heterocycles .

- Dibenzyl Derivatives : 1,3-Dibenzyl-5-chloro-1H-benzimidazol-2(3H)-one (mp >300°C) demonstrates increased rigidity due to benzyl substituents, reducing solubility but enhancing crystallinity .

Biological Activity

5-(Chloromethyl)-1H-1,3-benzodiazole hydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-(chloromethyl)-1H-1,3-benzodiazole hydrochloride is C9H8ClN2·HCl. It features a chloromethyl group attached to a benzodiazole core, which is known for its reactivity in various chemical reactions. The presence of the chloromethyl group allows for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Biological Activities

Research indicates that compounds similar to 5-(chloromethyl)-1H-1,3-benzodiazole hydrochloride exhibit a range of biological activities, including:

- Anticancer Properties : Benzodiazoles are often explored for their potential as anticancer agents. The chloromethyl derivative may enhance these activities by forming reactive intermediates that interact with biological targets.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its reactivity profile could lead to interactions with microbial enzymes or proteins, inhibiting their function.

- Cholinesterase Inhibition : Similar compounds have shown promise as cholinesterase inhibitors, which are important in treating neurodegenerative disorders like Alzheimer's disease. The ability of the chloromethyl group to participate in binding interactions with the enzyme's active site is significant .

Synthesis and Evaluation

The synthesis of 5-(chloromethyl)-1H-1,3-benzodiazole hydrochloride typically involves multi-step processes that include reactions with various nucleophiles. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound.

In Vitro Studies

In vitro studies have demonstrated that derivatives of benzodiazoles can inhibit cholinesterase enzymes effectively. For instance, compounds structurally related to 5-(chloromethyl)-1H-1,3-benzodiazole hydrochloride were evaluated for their inhibitory activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). The most active derivatives showed IC50 values significantly lower than established drugs like donepezil, indicating their potential as therapeutic agents .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound 4m | 0.092 | BChE |

| Donepezil | 1.419 | BChE |

Cytotoxicity Assays

MTT assays have been conducted to evaluate the cytotoxic effects of these compounds on healthy cell lines (e.g., NIH3T3). Results indicated that many active derivatives exhibited low toxicity at concentrations effective against cholinesterases, suggesting a favorable safety profile for further development .

The mechanism by which 5-(chloromethyl)-1H-1,3-benzodiazole hydrochloride exerts its biological effects is still under investigation. However, it is believed that the chloromethyl group allows for covalent interactions with nucleophilic sites on target proteins or enzymes, leading to functional modifications that inhibit their activity.

Q & A

Q. What are the recommended synthetic routes for 5-(chloromethyl)-1H-1,3-benzodiazole hydrochloride?

The synthesis typically involves chloromethylation of the parent heterocycle. A common method is reacting 1H-1,3-benzodiazole with formaldehyde and hydrochloric acid under controlled conditions (e.g., 12–24 hours at room temperature). This introduces the chloromethyl group at the 5-position. Post-reaction, the product is isolated via crystallization or column chromatography, and purity is confirmed using NMR and mass spectrometry .

Table 1: Synthetic Methods for Chloromethylation

| Parent Compound | Reagents | Conditions | Yield |

|---|---|---|---|

| 1H-1,3-benzodiazole | Formaldehyde, HCl | RT, 12–24h | ~60% (estimated) |

Q. How is the compound characterized post-synthesis?

Characterization involves:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and chloromethyl group integration.

- Mass spectrometry (ESI or EI-MS) for molecular weight validation.

- Infrared spectroscopy (IR) to identify functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹).

- Elemental analysis to verify Cl content. Consistency across these methods ensures structural fidelity .

Q. What nucleophilic substitution reactions are feasible with the chloromethyl group?

The chloromethyl group undergoes nucleophilic substitution with:

- Amines : React with primary/secondary amines in polar aprotic solvents (e.g., DMF) at 60–80°C to form amine derivatives.

- Thiols : Use mild bases (e.g., K₂CO₃) in ethanol to yield thioether analogs.

- Alcohols : Acid catalysis (e.g., H₂SO₄) facilitates ether formation. Monitor reactions via TLC and purify products using recrystallization or chromatography .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s electronic properties and reactivity?

DFT methods like B3LYP (Becke’s three-parameter hybrid functional) are used to calculate:

- Electrostatic potential surfaces (EPS) to identify reactive sites.

- Frontier molecular orbitals (HOMO/LUMO) to predict electron transfer tendencies.

- Bond dissociation energies (BDE) for the C-Cl bond to assess substitution kinetics. Basis sets (e.g., 6-31G*) and solvent models (e.g., PCM) improve accuracy. B3LYP has shown <3 kcal/mol deviation in thermochemical data .

Table 2: DFT Performance Metrics

| Functional | Avg. Deviation (kcal/mol) | Systems Tested |

|---|---|---|

| B3LYP | 2.4 | 56 atomization energies |

Q. How can molecular docking optimize binding studies with biological targets?

AutoDock Vina is recommended for:

- Grid parameterization : Define a 20–30 ų box around the target’s active site.

- Scoring function : Use the Vina force field to rank binding affinities (kcal/mol).

- Multithreading : Reduce runtime by parallelizing calculations (e.g., 8-core CPU). Validate docking poses with molecular dynamics (MD) simulations and compare to crystallographic data. AutoDock Vina improves speed (100x faster) and accuracy over older versions .

Q. How to resolve contradictions in biological activity data across studies?

Cross-validation strategies include:

- Dose-response assays : Confirm EC₅₀/IC₅₀ values in independent replicates.

- Control experiments : Test against structurally similar analogs (e.g., bromomethyl or hydroxymethyl derivatives) to isolate the chloromethyl group’s role.

- Mechanistic studies : Use kinase profiling or transcriptomics to identify off-target effects. Case studies on triazole analogs suggest bioactivity variability arises from substituent electronic effects .

Q. What oxidation/reduction pathways are relevant for modifying the chloromethyl group?

- Oxidation : Treat with m-CPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) removes the chlorine, yielding a methyl group. Monitor reaction progress with GC-MS and optimize conditions (e.g., solvent, catalyst loading) to minimize side reactions .

Q. How does the compound compare to analogs like 5-(bromomethyl)-1H-1,3-benzodiazole?

Key differences include:

- Reactivity : Bromine’s lower electronegativity facilitates faster SN2 substitutions.

- Bond strength : C-Br (∼70 kcal/mol) vs. C-Cl (∼85 kcal/mol) affects thermal stability.

- Biological uptake : Brominated analogs may exhibit enhanced membrane permeability. Comparative QSAR studies can quantify these effects .

Q. What strategies enhance compound stability during storage and reactions?

- Storage : Use anhydrous conditions (desiccator) and avoid light (amber vials) to prevent hydrolysis or photodegradation.

- Reaction stability : Add radical inhibitors (e.g., BHT) during high-temperature reactions.

- pH control : Maintain mildly acidic conditions (pH 4–6) to suppress decomposition .

Q. How to design derivatives with improved bioactivity using SAR studies?

Structure-activity relationship (SAR) approaches include:

- Substituent scanning : Replace the chloromethyl group with bioisosteres (e.g., CF₃, SCH₃).

- Scaffold hopping : Fuse the benzodiazole core with other heterocycles (e.g., oxadiazoles).

- Pharmacophore modeling : Identify critical hydrogen-bond acceptors/donors using tools like MOE.

Triazole-based analogs show antimicrobial SAR trends linked to halogen electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.